1,3-Dioxolane,2-(5-hexynyl)-(9ci)
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Overview
Description
1,3-Dioxolane,2-(5-hexynyl)-(9ci) is an organic compound that belongs to the class of ketals. Ketals are derivatives of ketones where the carbonyl group is protected by two alkoxy groups. This compound is particularly interesting due to its unique structure, which combines an alkyne and a ketal functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptan-1-yne-7-one ethylene ketal typically involves the reaction of heptan-1-yne-7-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the ketal. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of heptan-1-yne-7-one ethylene ketal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane,2-(5-hexynyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The ketal group can be reduced to form a diol.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted alkynes and ketals.
Scientific Research Applications
1,3-Dioxolane,2-(5-hexynyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a protecting group for ketones in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and polymers.
Mechanism of Action
The mechanism of action of heptan-1-yne-7-one ethylene ketal involves the protection of the carbonyl group through the formation of a ketal. This protection prevents the carbonyl group from participating in unwanted side reactions, allowing for selective reactions at other functional groups. The ketal can be deprotected under acidic conditions to regenerate the carbonyl group .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone ethylene ketal
- Cyclopentanone ethylene ketal
- Acetone ethylene ketal
Uniqueness
1,3-Dioxolane,2-(5-hexynyl)-(9ci) is unique due to the presence of both an alkyne and a ketal functional group. This combination allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-hex-5-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-9-10-7-8-11-9/h1,9H,3-8H2 |
InChI Key |
KZNCQZNOTJVHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC1OCCO1 |
Origin of Product |
United States |
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